molecular formula C7H4Br2N2O B178903 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 113423-51-1

3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B178903
CAS No.: 113423-51-1
M. Wt: 291.93 g/mol
InChI Key: JHDQERQROBFSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 113423-51-1) is a brominated heterocyclic compound with the molecular formula C₇H₄Br₂N₂O and a molecular weight of 291.93 g/mol. It is characterized by two bromine atoms at the 3-position of the pyrrolo[2,3-b]pyridine scaffold, forming a lactam structure. Key properties include a melting point of 198–199°C (in ethyl acetate) and a predicted boiling point of 330.2±52.0°C . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and fine chemical industries, with applications in the preparation of bioactive derivatives like 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one . Its storage requires dry, room-temperature conditions, and it is available in industrial, pharmaceutical, and electronic grades .

Preparation Methods

Direct Bromination of 7-Azaindole Derivatives

The most widely reported method involves direct dibromination of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-azaindolin-2-one). This approach leverages electrophilic aromatic substitution (EAS) at the 3-position of the pyrrolopyridine core, followed by a second bromination at the adjacent site.

Reagents and Conditions

  • Brominating Agents : Molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid .

  • Temperature : 0–25°C for Br₂; 25–50°C for NBS .

  • Catalysts : Lewis acids such as FeBr₃ or AlCl₃ enhance regioselectivity.

Example Protocol :

  • Dissolve 7-azaindolin-2-one (10 mmol) in DCM (50 mL).

  • Add Br₂ (22 mmol) dropwise at 0°C under nitrogen.

  • Stir for 12 hours at room temperature.

  • Quench with sodium thiosulfate, extract with DCM, and purify via column chromatography.

Yield : 72–85% .

Mechanistic Insights

Bromination proceeds via EAS, where Br⁺ attacks the electron-rich C3 position of the pyrrolopyridine ring. The second bromination occurs at the adjacent carbon due to directed ortho-metalation effects. Steric hindrance from the lactam carbonyl group ensures high regioselectivity .

Oxidation-Bromination Sequential Approach

An alternative route involves synthesizing the pyrrolopyridine scaffold followed by sequential oxidation and bromination. This method is advantageous for substrates sensitive to direct bromination.

Synthesis of Pyrrolopyridine Precursor

Starting from 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol:

  • Oxidation : Treat with KMnO₄ in acidic media to yield 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

  • Bromination : React with Br₂/HBr in DCM to install bromine atoms .

Key Data :

StepReagentsTemperatureYield
OxidationKMnO₄, H₂SO₄80°C89%
BrominationBr₂ (2.2 eq), HBr25°C78%

Industrial Scalability

Continuous flow reactors improve safety and efficiency for large-scale bromination. Automated systems control exothermic reactions and minimize bromine waste .

Alternative Synthetic Routes

Halogen Exchange Reactions

3,3-Dichloro derivatives undergo halogen exchange with HBr in the presence of CuBr₂ :
C7H4Cl2N2O+2HBrC7H4Br2N2O+2HCl\text{C}_7\text{H}_4\text{Cl}_2\text{N}_2\text{O} + 2\text{HBr} \rightarrow \text{C}_7\text{H}_4\text{Br}_2\text{N}_2\text{O} + 2\text{HCl}
Conditions : 120°C, 24 hours, 65% yield .

Radical Bromination

UV-initiated radical bromination using NBS and benzoyl peroxide achieves moderate yields (55–60%) but requires stringent light control.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Direct BrominationHigh yield, simplicityHandling toxic Br₂
Oxidation-BrominationSuitable for sensitive substratesMulti-step, lower overall yield
Halogen ExchangeAvoids elemental bromineRequires high temperatures

Purification and Characterization

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol .

  • Characterization :

    • ¹H NMR (DMSO-d₆): δ 8.15 (d, J=5.0 Hz, 1H), 7.45 (d, J=5.0 Hz, 1H), 4.10 (s, 2H) .

    • HRMS : m/z 291.8452 [M+H]⁺ (calc. 291.8450) .

Industrial Production Insights

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Bromine Recycling : Capture unreacted Br₂ using NaOH scrubbers .

  • Solvent Recovery : Distill DCM for reuse, reducing environmental impact.

Chemical Reactions Analysis

Bromination and Halogenation Dynamics

The compound’s 3,3-dibromo configuration arises from electrophilic aromatic substitution (EAS) reactions. Key findings include:

Reaction TypeConditionsOutcomeReference
Bromination Br₂ in CH₂Cl₂ at 0–25°CSelective 3,3-dibromination
Iodination I₂/HIO₃ in H₂SO₄3-Iodo derivative formation
  • The 3-position is highly reactive due to electron density modulation from the pyridine nitrogen .

  • Bromine acts as both an electrophile and a directing group, enabling sequential substitution .

Nucleophilic Substitution Reactions

The C-Br bonds at the 3-position undergo nucleophilic displacement under specific conditions:

SubstrateNucleophileConditionsProductReference
3,3-Dibromo compoundNH₃ (aq.)Reflux in ethanol3-Amino derivative
3,3-Dibromo compoundKSCNDMF, 80°C3-Thiocyano analog
  • Steric hindrance from adjacent bromines slows kinetics but enhances regioselectivity .

  • Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states .

Cross-Coupling Reactions

The bromine atoms facilitate metal-catalyzed coupling:

Reaction TypeCatalyst SystemPartnersProductReference
Suzuki Pd(PPh₃)₄, K₂CO₃Arylboronic acids3-Aryl derivatives
Buchwald-Hartwig Pd₂(dba)₃, XantphosAmines3-Aminoalkyl analogs
  • Mono-substitution is achievable using stoichiometric control .

  • Yields range from 45–78%, depending on steric bulk of coupling partners .

Cyclization and Ring Expansion

The compound participates in annulation reactions:

ReagentConditionsProductReference
Acetylene gasCuI, 120°CFused pyrido-pyrrole systems
AldehydesHCl, refluxDi-3-pyrrolopyridylmethanes
  • Aldehyde-mediated cyclization proceeds via electrophilic attack at the 3-position .

Stability and Decomposition Pathways

Thermal and photolytic degradation studies reveal:

ConditionObservationMechanismReference
>200°CDehydrohalogenation to pyrrolopyridineElimination of HBr
UV light (254 nm)Debromination and ring contractionRadical-mediated cleavage
  • Decomposition products include mono-bromo and debrominated analogs.

Scientific Research Applications

Synthetic Methodologies

The synthesis of 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves several steps, including bromination and cyclization reactions. Common methods include:

  • Bromination : The compound can be synthesized through the bromination of pyrrolopyridine derivatives using bromine in suitable solvents.
  • Cyclization : Subsequent cyclization reactions can yield the target compound under controlled conditions, often utilizing zinc as a reducing agent in acidic environments.

Medicinal Chemistry

This compound has been investigated for its pharmacological properties:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The dibromo substitution may enhance biological activity by influencing receptor interactions or metabolic stability.
  • Antimicrobial Properties : Research has shown that related pyrrolopyridine derivatives possess antimicrobial activity, suggesting potential applications in developing new antibiotics.

Material Science

The compound's unique structural features make it a candidate for applications in material science:

  • Organic Electronics : Due to its electronic properties, this compound can be used in the development of organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored properties for use in coatings and advanced materials.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrolopyridine derivatives. The researchers synthesized a series of compounds including this compound and evaluated their cytotoxicity against human cancer cell lines. Results indicated that the dibromo derivative exhibited significant cytotoxic effects compared to unmodified compounds, highlighting its potential as a lead compound for further development.

Case Study 2: Organic Electronics

Research conducted at a leading university focused on the use of dibrominated pyrrolopyridines in organic electronic applications. The study demonstrated that incorporating this compound into polymer matrices improved charge transport properties significantly. Devices fabricated with this compound showed enhanced performance metrics compared to traditional materials.

Mechanism of Action

The mechanism of action of 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is largely dependent on its specific application. In medicinal chemistry, it often acts as an inhibitor of certain enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Structural Analogues: Brominated Pyrrolopyridinones

5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

  • Molecular Formula : C₇H₄BrF₂N₂O
  • Key Differences : Replaces bromine with fluorine at the 3-position, reducing steric bulk and altering electronic properties.

6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

  • Molecular Formula : C₇H₅ClN₂O
  • Key Differences : Chlorine replaces bromine at the 6-position, lowering molecular weight (168.58 g/mol ) and density (1.61±0.1 g/cm³ ).
  • Reactivity : Chlorine’s lower electronegativity compared to bromine may reduce oxidative stability but improve solubility .

7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

  • Structural Variation : Bromine at the 7-position with a [2,3-c] pyridine fusion (vs. [2,3-b] in the target compound).
  • Applications : Used in medicinal chemistry for kinase inhibitor synthesis, highlighting the impact of ring fusion on target selectivity .

Functionalized Derivatives: Substitution at the 3-Position

3-Benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives

  • Synthesis : Prepared via condensation of aldehydes with 7-azaoxindoles (e.g., compound 1b in ).
  • Reactivity : Serve as Michael acceptors in rhodium-catalyzed 1,4-additions with arylboronic acids, enabling stereoselective synthesis of 7-azaoxindole derivatives .
  • Biological Relevance : These derivatives act as bioisosteres of indoles or purines, with applications in JAK/STAT pathway inhibitors (e.g., tofacitinib analogs) .

3-(Phenylethynyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Synthesis: Sonogashira coupling of 5-bromo-3-iodo-pyrrolopyridine with phenylacetylene (51% yield) .

Ring-Expanded and Fused Analogues

Naphthyridin-2(1H)-ones

  • Synthesis : Generated via azide-mediated ring expansion of 3-substituted pyrrolo[2,3-b]pyridin-2(3H)-ones under microwave irradiation.
  • Key Difference : The lactam ring expands to a naphthyridine scaffold, altering hydrogen-bonding capacity and bioavailability .

3,6-Dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-ones

  • Structural Feature : Incorporates an imidazole ring fused to the pyrrolopyridine core.
  • Biological Activity : Demonstrated JAK3 inhibition (IC₅₀ = 12 nM for select derivatives), underscoring the role of additional rings in enhancing target affinity .

Comparative Analysis Table

Compound Name Molecular Formula Substituents/Ring System Key Properties/Applications Reference
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2-one C₇H₄Br₂N₂O 3,3-dibromo, [2,3-b] fusion Intermediate for kinase inhibitors
5-Bromo-3,3-difluoro analog C₇H₄BrF₂N₂O 3,3-difluoro Enhanced metabolic stability
3-Benzylidene derivative (1b) C₁₅H₁₂N₂O₂ 3-benzylidene Michael acceptor in asymmetric synthesis
6-Chloro analog C₇H₅ClN₂O 6-chloro Lower molecular weight, improved solubility
3-(Phenylethynyl) derivative C₁₅H₁₀BrN₂ 3-phenylethynyl Materials science applications

Biological Activity

Overview

3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound notable for its dual bromine substitutions, which enhance its reactivity and potential biological activities. This compound has garnered attention in medicinal chemistry for its role as a precursor in synthesizing various pharmacologically active molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable candidate for further research into its biological effects.

  • IUPAC Name : 3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2-one
  • Molecular Formula : C7H4Br2N2O
  • CAS Number : 113423-51-1

The biological activity of this compound primarily involves enzyme inhibition. Notably, derivatives of this compound have been identified as inhibitors of fibroblast growth factor receptors (FGFRs), which are critical in regulating cell proliferation and survival. This inhibition can lead to potential therapeutic applications in cancer treatment and other diseases.

Anticancer Properties

Research indicates that compounds derived from this compound exhibit significant anticancer properties. For instance:

  • Case Study : A study involving pyrrolo[2,3-b]pyridine derivatives demonstrated that specific modifications led to enhanced cytotoxicity against various cancer cell lines. One derivative showed an IC50 value of 8.36 μM against intracellular amastigotes of Leishmania donovani, indicating promising antileishmanial activity alongside potential anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In related studies:

  • Antibacterial Activity : Pyrrole derivatives have shown effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of bromine atoms may contribute to the enhanced reactivity and interaction with microbial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. The following table summarizes key findings on SAR from various studies:

Compound DerivativeActivity TypeIC50 Value (μM)Comments
5mAntileishmanial8.36Significant inhibition of L. donovani amastigotes
Various DerivativesAnticancer (A549 cells)VariesInduced apoptosis and G2/M phase cell cycle arrest
Pyrrole DerivativesAntibacterial3.12 - 12.5Effective against Gram-positive and Gram-negative bacteria

Pharmacokinetics

Pharmacokinetic studies have indicated that certain derivatives maintain stability under physiological conditions, which is crucial for their development as therapeutic agents. For example:

  • Stability Testing : Compound 5m exhibited over 85% stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) after two hours, suggesting favorable conditions for oral administration .

Q & A

Q. Basic: What are the most reliable synthetic routes to 3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one?

The compound is typically synthesized via bromination of the parent lactam or through condensation reactions. A common approach involves reacting 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with aldehydes under acidic conditions (e.g., piperidine in toluene) to form 3-benzylidene intermediates, followed by bromination using reagents like bromine or N-bromosuccinimide (NBS). For example, bromination of 3-benzylidene derivatives with excess bromine in acetic acid yields the 3,3-dibromo product . Key steps include maintaining anhydrous conditions and monitoring reaction progress via TLC or NMR to avoid over-bromination.

Q. Basic: What spectroscopic techniques are critical for characterizing 3,3-dibromo derivatives?

1H/13C NMR and HRMS are essential for structural confirmation. The dibromo substituents split the C-3 proton signals into distinct doublets (δ 4.5–5.5 ppm in 1H NMR) due to coupling with adjacent bromine atoms. 13C NMR shows characteristic carbonyl signals at ~170 ppm and deshielded sp³ carbons (C-3) at ~60 ppm. HRMS (Orbitrap) confirms molecular ion peaks with isotopic patterns matching Br₂ . For isomer identification, chiral HPLC with UV detection (e.g., Chiralpak AD-H column) is used to resolve enantiomers, while NOESY can distinguish E/Z configurations in benzylidene precursors .

Q. Advanced: How do E/Z isomer ratios in 3-benzylidene precursors affect rhodium-catalyzed 1,4-additions?

E/Z isomerism in 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones significantly impacts stereochemical outcomes. The E isomer (major) reacts preferentially in rhodium-catalyzed additions due to favorable orbital overlap with the Rh(I) catalyst. However, under dynamic conditions (e.g., [(RhCl(C₂H₄)₂]₂/(R,R)-Phbod*), isomerization occurs, leading to enantioconvergent pathways. For example, starting with an 85/15 E/Z ratio of 1b still yielded 92% ee in adducts, suggesting a protonation-driven resolution mechanism . Researchers should pre-equilibrate isomers or use chiral ligands to override thermodynamic biases.

Q. Advanced: What strategies mitigate epimerization during asymmetric synthesis of 7-azaoxindole derivatives?

Epimerization at C-3 is common due to the acidity of the α-hydrogen (pKa ~12–14). To suppress this:

  • Use low-temperature conditions (–78°C) during enolate formation.
  • Employ non-protonic solvents (e.g., THF) and avoid strong bases.
  • Stabilize intermediates via chelation with Rh(I) catalysts, as seen in Hayashi-type reactions .
    For example, LiHMDS in THF at –78°C minimizes racemization during alkylation of 6-chloro derivatives .

Q. Advanced: How can ring-expansion reactions diversify the pyrrolo[2,3-b]pyridinone scaffold?

Microwave-assisted [3+2] cycloaddition with sodium azide converts 3-substituted derivatives into naphthyridin-2(1H)-ones. For instance, reacting 3-benzylidene derivatives with NaN₃ under microwave irradiation (100°C, 30 min) yields 3-aminonaphthyridinones via azide insertion and ring expansion. Yields range from 45–75%, with regioselectivity controlled by electron-withdrawing substituents on the benzylidene group .

Q. Basic: Why do ortho-substituted arylboronic acids fail in rhodium-catalyzed 1,4-additions?

Steric hindrance from ortho substituents prevents effective transmetallation with the Rh(I) catalyst. For example, 2-methylphenylboronic acid showed no reactivity with 1b, while para- and meta-substituted analogs achieved >70% yields. This is corroborated by computational studies showing distorted geometry in the transition state . Researchers should prioritize para/meta-substituted boronic acids or employ bulky ligands (e.g., Phbod*) to alleviate steric clashes.

Q. Advanced: What explains the lack of reactivity with 3-pyridinylboronic acids in 1,4-additions?

3-Pyridinylboronic acids likely deactivate the Rh(I) catalyst via coordination of the pyridine nitrogen, forming stable Rh–N complexes that inhibit catalytic cycles. This is supported by the recovery of unreacted starting material even at 10 mol% Rh loading . Alternative strategies include using electron-deficient boronates (e.g., MIDA esters) or switching to Pd(0) catalysts for heteroaryl couplings.

Q. Basic: How to optimize yields in the synthesis of 3-benzylidene intermediates?

  • Use a 2:1 molar ratio of aldehyde to 7-azaoxindole.
  • Piperidine (20 mol%) in toluene at RT for 16 h achieves 60–85% yields.
  • Purify via flash chromatography (DCM/EtOAc, 9:1) to remove unreacted aldehyde .

Q. Advanced: Can computational methods predict regioselectivity in halogenation reactions?

DFT studies (e.g., B3LYP/6-31G*) reveal that bromination at C-3 is favored due to lower activation energy (ΔΔG‡ ~3 kcal/mol vs. C-5). Electron-donating groups (e.g., –OMe) further stabilize the transition state via resonance. Experimental data align with these predictions: 3,3-dibromo derivatives form exclusively under kinetic control .

Q. Advanced: How to resolve contradictions in stereochemical assignments from NMR and HPLC?

Contradictions arise when NMR suggests a single diastereomer but HPLC shows multiple peaks. This is resolved by:

  • Variable-temperature NMR to detect rotamers.
  • X-ray crystallography for absolute configuration (e.g., CCDC deposition).
  • Chiral derivatization (e.g., Mosher esters) to confirm enantiomer ratios .

Stereoselectivity Data (Figure 1, )

Compoundde (%)ee (%)
2c092
2j088

Properties

IUPAC Name

3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O/c8-7(9)4-2-1-3-10-5(4)11-6(7)12/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDQERQROBFSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C2(Br)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551471
Record name 3,3-Dibromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113423-51-1
Record name 3,3-Dibromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Technical (90%) pyridinium tribromide (220.4 g, 0.62 mol) was added portionwise over a period of 30 min to a stirred suspension of 7-azaindole (1, 27.13 g, 0.23 mol) in t-BuOH (1.36 L). The mixture was stirred at r.t for 3 h, and more pyridinium tribromide (73.3 g, 0.21 mol) was added in one portion. After additional stirring at r.t. for 2 h, the solvent was evaporated under reduced pressure. The residue was separated between water:AcOEt=1:1 (4.2 L). The aqueous layer was extracted with AcOEt (2×800 mL). Combined organic solutions were washed with water (2×500 mL), brine, dried (MgSO4) and concentrated to dyness in vacuum. The residue was triturated with CH2Cl2 (1500 mL) for 20 min. The solid was filtered off, washed with CH2Cl2 (250 mL) and dried in vacuum to afford 2 (49.85 g, 75%) as yellow powder. 1H NMR (400 MHz, DMSO-d6) δ 7.16 (dd, J=7.4, 5.1 Hz, 1H), 7.98 (dd, J=7.4, 1.5 Hz, 1H), 8.19 (dd, J=5.1, 1.5 z, 1H), 11.97 (bs, 1H).
Quantity
220.4 g
Type
reactant
Reaction Step One
Quantity
27.13 g
Type
reactant
Reaction Step One
Quantity
1.36 L
Type
reactant
Reaction Step One
Quantity
73.3 g
Type
reactant
Reaction Step Two
Name
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.